Nintedanib esylate is classified as a tyrosine kinase inhibitor, specifically a triple angiokinase inhibitor. It targets vascular endothelial growth factor receptors, fibroblast growth factor receptors, and platelet-derived growth factor receptors. The compound is synthesized from nintedanib through a reaction with ethanesulfonic acid, resulting in its salt form, which enhances solubility and bioavailability compared to its base form .
The synthesis of nintedanib esylate involves several critical steps:
Nintedanib esylate has a complex molecular structure characterized by its indole core and various functional groups:
Spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of nintedanib esylate .
Nintedanib esylate undergoes several chemical reactions during its synthesis and application:
Nintedanib esylate acts primarily by inhibiting tyrosine kinase pathways involved in cellular proliferation and angiogenesis:
The physical properties of nintedanib esylate are crucial for its formulation and efficacy:
Nintedanib esylate is primarily used in clinical settings for:
Nintedanib esylate is a triple angiokinase inhibitor that simultaneously targets vascular endothelial growth factor receptors (VEGFR 1–3), fibroblast growth factor receptors (FGFR 1–3), and platelet-derived growth factor receptors (PDGFR α/β). This multi-targeted approach disrupts overlapping pathways critical in fibrotic and tumor angiogenesis [1] [3]. The compound exhibits nanomolar potency against these kinases, with biochemical assays revealing the following half-maximal inhibitory concentrations (IC₅₀):
Table 1: Kinase Inhibition Profile of Nintedanib Esylate
Kinase Target | IC₅₀ (nM) | Biological Role |
---|---|---|
VEGFR1 | 34 | Angiogenesis, vascular permeability |
VEGFR2 | 21 | Endothelial cell proliferation |
VEGFR3 | 13 | Lymphangiogenesis |
PDGFRα | 41 | Fibroblast proliferation |
PDGFRβ | 58 | Pericyte recruitment |
FGFR1 | 69–300 | Tissue repair, fibroblast activation |
FGFR3 | 108–300 | Matrix remodeling |
FLT-3 | 26 | Hematopoietic cell regulation |
Src | 811 | Intracellular signaling relay |
Nintedanib also inhibits non-receptor tyrosine kinases like Lck (IC₅₀: 22 nM) and Lyn (IC₅₀: 195 nM), broadening its cellular impact beyond classical angiokinase targets [1] [6]. The drug’s efficacy in idiopathic pulmonary fibrosis (IPF) and cancer stems from this comprehensive kinase blockade, which collectively restricts pathologic cell proliferation and matrix deposition.
Nintedanib esylate (chemical formula: C₃₁H₃₃N₅O₄ · C₂H₆O₃S) binds the ATP-binding pocket of tyrosine kinases through competitive inhibition. Its indolinone-derived core structure forms hydrogen bonds with kinase hinge regions, while hydrophobic substituents occupy specificity pockets [1] [6]. Key structural features enabling high-affinity binding include:
Crystallographic studies confirm that nintedanib adopts a U-shaped conformation when bound to VEGFR2, with the methylpiperazine group positioned near the gatekeeper residue (V916). This binding mode stabilizes the kinase in an inactive state, preventing autophosphorylation and downstream signal transduction [1] [3]. The compound’s selectivity for VEGFR2/3, FGFR1, and PDGFRα over unrelated kinases stems from steric complementarity with these targets’ catalytic domains.
Beyond its primary angiokinase targets, nintedanib inhibits Fms-like tyrosine kinase 3 (FLT-3) (IC₅₀: 17–26 nM) and Src-family kinases (Lck, Lyn, Src), contributing to its antifibrotic effects through distinct mechanisms:
Table 2: Functional Impact of Non-Primary Kinase Targets
Kinase | IC₅₀ (nM) | Pathophysiological Role in Fibrosis |
---|---|---|
FLT-3 | 17–26 | Immune cell activation; cytokine production |
Lck | 22 | T-cell signaling; inflammation amplification |
Lyn | 195 | B-cell activation; autoantibody production |
Src | 811 | Fibroblast transformation; ECM deposition |
Nintedanib’s therapeutic efficacy in fibrotic diseases arises from simultaneous disruption of multiple signaling cascades governing fibroblast behavior:
In precision-cut lung slices from IPF patients, nintedanib reduces fibroblast proliferation by 65% and collagen secretion by 48% versus controls by co-inhibiting these pathways [1] [4]. The drug’s multi-target design is particularly effective against the heterogeneous signaling abnormalities in fibrosis, where multiple growth factors (VEGF, FGF-2, PDGF) are often overexpressed simultaneously [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7